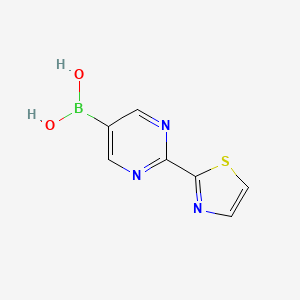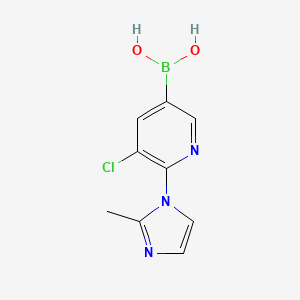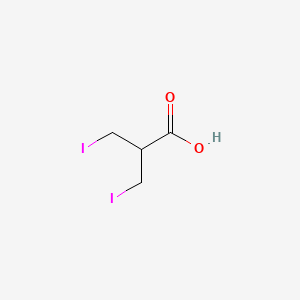
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid: is an organic compound with the molecular formula C7H6BN3O2S It is a boronic acid derivative that features both a thiazole and a pyrimidine ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl or vinyl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronic esters.
Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters.
Substitution: Various aryl or vinyl derivatives depending on the halide used in the coupling reaction.
Applications De Recherche Scientifique
Chemistry: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules and its role in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The thiazole and pyrimidine rings contribute to the compound’s ability to bind to specific molecular targets, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
- (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-4-yl)pyrimidin-5-yl)boronic acid
- (2-(Thiazol-2-yl)pyridine-5-yl)boronic acid
Uniqueness: (2-(Thiazol-2-yl)pyrimidin-5-yl)boronic acid stands out due to its specific structural features, which confer unique reactivity and binding properties. The presence of both thiazole and pyrimidine rings enhances its versatility in chemical synthesis and biological applications compared to other boronic acid derivatives .
Propriétés
Formule moléculaire |
C7H6BN3O2S |
|---|---|
Poids moléculaire |
207.02 g/mol |
Nom IUPAC |
[2-(1,3-thiazol-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4,12-13H |
Clé InChI |
RTZBXELTXVGXRQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2=NC=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14088492.png)
![1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088493.png)
![N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14088494.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088498.png)
![[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride](/img/structure/B14088509.png)

![Ethyl 4-({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B14088515.png)
![1-(4-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088521.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14088524.png)
![5-(5-chloro-2-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088547.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)

